molecular formula C28H28N4O4S B2601100 4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide CAS No. 1115324-23-6

4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Cat. No. B2601100
M. Wt: 516.62
InChI Key: GJKJYOWNTZADMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with several functional groups, including a benzylamino group, a thio group, a quinazolinone group, a methoxyethyl group, and a benzamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis pathway would depend on the desired final product and the available starting materials.



Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a quinazolinone core, which is a type of heterocyclic compound containing a fused benzene and pyrimidine ring. Attached to this core are various functional groups, each of which will contribute to the overall properties of the molecule.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present in the molecule. For example, the benzylamino group might undergo reactions typical of amines, such as acid-base reactions or nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the ether could make the compound soluble in polar solvents.


Scientific Research Applications

Synthesis and Chemical Properties

The compound is a part of the quinazoline derivatives, a group extensively explored for their facile synthesis and broad chemical properties. Researchers have developed various synthetic routes to create substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, showcasing the versatility of these compounds in chemical synthesis. These methods often involve reactions under solvent-free conditions or in specific solvents like MeCN, highlighting their adaptability in different chemical environments (Mohebat, Raja, & Mohammadian, 2015).

Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their potential antimicrobial properties. The creation of new quinazolines aimed at serving as antimicrobial agents emphasizes the compound's relevance in addressing bacterial and fungal infections. These compounds have been tested against various strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans, demonstrating their significance in the development of new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

Anticonvulsant and Analgesic Potential

Some derivatives of quinazolin-4(3H)-ones have been investigated for their anticonvulsant and analgesic properties, highlighting another critical area of application in neurological disorders and pain management. The synthesis and testing of these compounds provide insights into their potential use in treating convulsions and pain, offering a basis for further drug development in these therapeutic areas (Archana, Srivastava, & Kumar, 2002).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific properties. For example, if the compound is a potent drug, it could have significant toxic effects if not used properly.


Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, or investigating its mechanism of action.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed.


properties

IUPAC Name

4-[[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O4S/c1-36-16-15-29-26(34)22-13-11-21(12-14-22)18-32-27(35)23-9-5-6-10-24(23)31-28(32)37-19-25(33)30-17-20-7-3-2-4-8-20/h2-14H,15-19H2,1H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJYOWNTZADMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((2-((2-(benzylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(2-methoxyethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.